Acetic acid;6-chloro-6-methylheptan-2-ol

Description

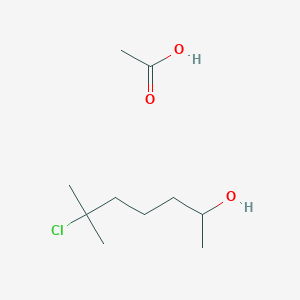

The compound "Acetic acid;6-chloro-6-methylheptan-2-ol" comprises two distinct components: acetic acid (CH₃COOH), a simple carboxylic acid, and 6-chloro-6-methylheptan-2-ol, a branched chlorinated alcohol. This ester would combine acetic acid’s reactivity with the steric and electronic effects of the chloro-alcohol moiety.

Acetic acid is widely used in chemical synthesis and environmental applications, such as modifying biochar for uranium adsorption . The chlorinated alcohol component introduces hydrophobicity and stability due to the chlorine substituent, which may influence solubility, reactivity, and applications in pharmaceuticals or agrochemicals.

Properties

CAS No. |

104171-41-7 |

|---|---|

Molecular Formula |

C10H21ClO3 |

Molecular Weight |

224.72 g/mol |

IUPAC Name |

acetic acid;6-chloro-6-methylheptan-2-ol |

InChI |

InChI=1S/C8H17ClO.C2H4O2/c1-7(10)5-4-6-8(2,3)9;1-2(3)4/h7,10H,4-6H2,1-3H3;1H3,(H,3,4) |

InChI Key |

YRHAXNHYELNZIA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC(C)(C)Cl)O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;6-chloro-6-methylheptan-2-ol typically involves the reaction of 6-chloro-6-methylheptan-2-ol with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are designed to be efficient and cost-effective, ensuring the consistent production of high-purity compounds. The use of advanced catalytic systems and continuous reaction setups can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;6-chloro-6-methylheptan-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium cyanide

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Compounds with different functional groups replacing the chlorine atom

Scientific Research Applications

Acetic acid;6-chloro-6-methylheptan-2-ol has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Mechanism of Action

The mechanism of action of acetic acid;6-chloro-6-methylheptan-2-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in various chemical pathways, leading to the formation of different products. The presence of the chlorine atom and the hydroxyl group in the molecule allows for diverse reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to "Acetic acid;6-chloro-6-methylheptan-2-ol":

Physicochemical Properties

Boiling Points :

Solubility :

- Acetic acid is water-miscible, while the chlorinated alcohol is likely hydrophobic. Esterification reduces polarity, limiting water solubility but enhancing organic solvent compatibility.

Research Findings and Mechanistic Insights

Role of Acetic Acid in Functionalization

- Acetic acid modification of biochar increases porosity (BET surface area: ASBB > SBB) and introduces –COOH groups, critical for uranium binding via monodentate coordination .

- Similar principles apply to ester formation: acetic acid’s reactivity enables esterification with alcohols, altering physicochemical behavior .

Impact of Chlorine Substitution

- In adsorption contexts, chloro-groups may compete with uranium for binding sites, but this requires further study.

Data Tables

Table 1: Comparison of Adsorption Performance

| Adsorbent | Maximum U(VI) Adsorption Capacity (mg/g) | Removal Efficiency | Key Functional Groups |

|---|---|---|---|

| ASBB | 112.40 | 97.8% | –COOH, –COO⁻ |

| Unmodified Biochar | 11.78 (Pb(II)) | <60% | –OH, –Si–O–Si |

Table 2: Physical Properties of Related Compounds

| Compound | Boiling Point (°C) | Solubility in Water |

|---|---|---|

| Acetic acid | 118 | Miscible |

| 6-Methylheptan-2-ol | ~195 | Low |

| 6-Chloro-6-methylheptan-2-ol | ~210 (inferred) | Very low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.